2-Mercaptopyridine

Description

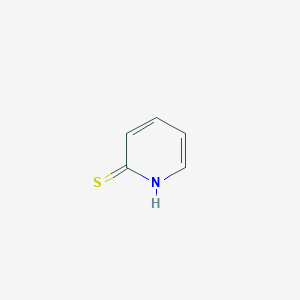

Structure

3D Structure

Properties

IUPAC Name |

1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMDPDGBKYUEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062568 | |

| Record name | 2-Mercaptopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a stench; [Alfa Aesar MSDS] | |

| Record name | 2-Mercaptopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00863 [mmHg] | |

| Record name | 2-Mercaptopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73018-10-7, 2637-34-5, 29468-20-0 | |

| Record name | 2-Pyridinethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73018-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2637-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002637345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029468200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinethiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Mercaptopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridinethione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE982KT952 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Solvent-Dependent Tautomeric Landscape of 2-Mercaptopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric equilibrium of 2-mercaptopyridine (also known as 2-thiopyridone) in various solvents. Understanding this equilibrium is critical in fields such as medicinal chemistry and materials science, as the distinct chemical properties of each tautomer can significantly influence molecular interactions, reactivity, and biological activity. This document outlines the fundamental principles of this compound tautomerism, presents available quantitative data, details experimental protocols for its study, and provides visual representations of the key concepts and workflows.

Introduction to this compound Tautomerism

This compound exists in a dynamic equilibrium between two tautomeric forms: the thiol form (pyridine-2-thiol) and the thione form (pyridin-2(1H)-thione). This equilibrium is highly sensitive to the surrounding chemical environment, particularly the polarity of the solvent.[1][2] Generally, the thione tautomer is favored in polar solvents, while the thiol form is more stable in non-polar environments.[2][3] This solvent-dependent preference is attributed to the differences in the polarity and hydrogen-bonding capabilities of the two tautomers. The more polar thione form is better stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding.[4]

The tautomeric equilibrium can be represented as follows:

References

The Thiol-Thione Equilibrium of 2-Mercaptopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptopyridine and its derivatives are pivotal compounds in medicinal chemistry and drug development, where their biological activity is intrinsically linked to a fascinating chemical phenomenon: thiol-thione tautomerism. This in-depth technical guide provides a comprehensive exploration of the core principles governing this equilibrium. It delves into the structural and electronic factors that influence the stability of the thiol and thione tautomers, the profound impact of environmental conditions such as solvent polarity, pH, and temperature, and the experimental and computational methodologies employed to characterize this dynamic process. This guide aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to understand, predict, and potentially manipulate the tautomeric state of this compound-containing molecules to optimize their therapeutic efficacy.

Introduction: The Duality of this compound

This compound (also known as pyridine-2-thiol) is a heterocyclic organosulfur compound that exists as a dynamic equilibrium between two tautomeric forms: the thiol form (pyridine-2-thiol) and the thione form (pyridine-2(1H)-thione).[1][2] This equilibrium is not a simple resonance, but a chemical reaction involving the migration of a proton between the sulfur and nitrogen atoms. The predominant tautomer is highly dependent on the surrounding environment, a factor of critical importance in drug design and biological systems where molecular recognition and interaction are paramount.[1][3][4] Understanding the delicate balance of this equilibrium is crucial, as the two tautomers exhibit distinct physicochemical properties, including polarity, hydrogen bonding capabilities, and reactivity, which in turn dictate their biological activity.[3]

The Thiol-Thione Tautomerism

The tautomeric equilibrium of this compound involves the interconversion between the aromatic thiol form and the non-aromatic, but resonance-stabilized, thione form.

Caption: The reversible thiol-thione tautomerization of this compound.

In the gas phase and in non-polar solvents, the thiol form is generally favored.[5][6][7] This preference is attributed to the aromaticity of the pyridine ring in the thiol tautomer.[8][9] Conversely, in polar solvents and in the solid state, the equilibrium shifts significantly towards the more polar thione form.[1][5][6][10] The stability of the thione tautomer in polar media is a result of its larger dipole moment and stronger intermolecular interactions, such as hydrogen bonding with solvent molecules.[8][9]

Factors Influencing the Equilibrium

The position of the thiol-thione equilibrium is a delicate balance influenced by several key factors:

-

Solvent Polarity: This is one of the most significant factors. Polar solvents, such as water and alcohols, preferentially solvate and stabilize the more polar thione tautomer, shifting the equilibrium in its favor.[1][5][6][11] In contrast, non-polar solvents like cyclohexane favor the less polar, aromatic thiol form.[5][6]

-

pH: The pH of the medium can dramatically affect the tautomeric equilibrium by influencing the protonation state of the molecule.[12] In acidic solutions, protonation of the nitrogen atom can occur, while in basic solutions, deprotonation of the thiol or N-H group can lead to the formation of the thiolate anion.

-

Temperature: Temperature can influence the equilibrium constant. Studies have shown that the equilibrium can be shifted by varying the temperature, although the effect is often intertwined with changes in solubility and solvent properties.[1][11]

-

Concentration: At higher concentrations, self-association through hydrogen bonding can favor the thione form.[1][6][11] Dimerization of the thione tautomer is a well-documented phenomenon.[13]

Quantitative Data on the Equilibrium

The tautomeric equilibrium constant (KT = [Thione]/[Thiol]) provides a quantitative measure of the relative stability of the two forms. Below is a summary of reported equilibrium constants and thermodynamic data under various conditions.

| Solvent | Temperature (°C) | Method | KT ([Thione]/[Thiol]) | Gibbs Free Energy Change (ΔG, kcal/mol) | Reference |

| Water | 25 | Spectrophotometry | ~60 times greater than 2-hydroxypyridine | - | [14][15] |

| Gas Phase | - | Computational (CCSD(T)) | - | +2.61 (favoring thiol) | [8] |

| Cyclohexane | - | Computational (IPCM-MP2) | - | -1.96 (favoring thione) | [8] |

| Toluene/C6D6 | - | Calorimetry | - | -2.6 (favoring thione) | [8] |

Note: The equilibrium in aqueous solution is heavily shifted towards the thione form. Computational studies highlight the reversal of stability between the gas phase and solution.

Experimental Protocols for Characterization

Several spectroscopic techniques are instrumental in elucidating the thiol-thione equilibrium.

UV-Vis Spectroscopy

Principle: The thiol and thione tautomers possess distinct chromophores and thus exhibit different UV-Vis absorption spectra. The thione form typically shows two characteristic absorption bands, an n→π* transition at longer wavelengths (around 340-360 nm) and a π→π* transition at shorter wavelengths (around 270-285 nm).[5][16] The thiol form has a different absorption profile. By analyzing the spectra in different solvents, the predominant tautomer can be identified.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 220-400 nm) using a double-beam spectrophotometer.

-

Data Analysis: Compare the obtained spectra. The presence of strong absorption bands around 284 nm and 360 nm in polar solvents is indicative of the thione form.[16] Changes in the spectral features with solvent polarity reflect the shift in the tautomeric equilibrium.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: The vibrational frequencies of the S-H and N-H bonds are distinct. The thiol tautomer exhibits a characteristic S-H stretching vibration, while the thione tautomer shows an N-H stretching vibration. The C=S stretching frequency in the thione form is also a key diagnostic peak.

Methodology:

-

Sample Preparation: Prepare samples in various forms: as a solid (e.g., KBr pellet), in non-polar solvents (e.g., toluene, C6D6), and in polar solvents.

-

Spectral Acquisition: Record the FTIR spectra using an appropriate spectrometer.

-

Data Analysis: Look for the presence or absence of the ν(S-H) stretching band (typically weak, around 2500-2600 cm⁻¹) and the ν(N-H) stretching band (typically broader, around 3000-3400 cm⁻¹). The absence of a clear ν(S-H) band in solution spectra is strong evidence for the predominance of the thione form.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy can distinguish between the two tautomers based on their different chemical shifts. The proton on the nitrogen in the thione form will have a different chemical shift compared to the proton on the sulfur in the thiol form. The chemical shifts of the ring protons and carbons are also sensitive to the tautomeric state.

Methodology:

-

Sample Preparation: Dissolve the compound in deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Spectral Acquisition: Record ¹H and ¹³C NMR spectra.

-

Data Analysis: Analyze the chemical shifts and coupling constants. The observed chemical shifts can be compared with those of N-methyl and S-methyl derivatives, which serve as fixed models for the thione and thiol forms, respectively.[5]

Computational Chemistry Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for studying the thiol-thione equilibrium.[8][17]

Methodology:

-

Structure Optimization: The geometries of both the thiol and thione tautomers are optimized in the gas phase and in the presence of a solvent continuum model (e.g., PCM).

-

Energy Calculation: The relative electronic energies and Gibbs free energies of the tautomers are calculated at a high level of theory. This allows for the prediction of the more stable tautomer under different conditions.

-

Transition State Search: The transition state for the intramolecular proton transfer can be located to determine the energy barrier for tautomerization.

Caption: A simplified workflow for computational analysis of tautomerism.

Implications for Drug Development

The tautomeric state of a drug molecule can significantly impact its pharmacological properties:[3][4][18]

-

Receptor Binding: The different shapes, sizes, and hydrogen bonding patterns of tautomers can lead to different binding affinities for a biological target.

-

Solubility and Permeability: The polarity difference between tautomers affects their solubility in aqueous and lipid environments, which in turn influences their absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Stability: One tautomer may be more susceptible to metabolic enzymes than the other.

Therefore, a thorough understanding and characterization of the tautomeric equilibrium of this compound-containing drug candidates are essential for rational drug design and optimization.

Conclusion

The thiol-thione equilibrium of this compound is a fundamental concept with far-reaching implications in chemistry and pharmacology. The predominance of the thione form in polar environments, including biological systems, is a key consideration for researchers. By employing a combination of spectroscopic and computational methods, a detailed understanding of the factors governing this equilibrium can be achieved. This knowledge is indispensable for the design and development of novel therapeutics that harness the unique properties of the this compound scaffold.

References

- 1. jrimt.jp [jrimt.jp]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. sisgeenco.com.br [sisgeenco.com.br]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium. A comparative experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, trithiocyanuric acid - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00592A [pubs.rsc.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and this compound in water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Predictions of tautomeric equilibria in 2-hydroxypyridine and pyridine-2-thiol: correlation effects and possible discrepancies with experiment - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Mercaptopyridine from 2-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-mercaptopyridine (also known as 2-thiopyridone) from the readily available starting material, 2-chloropyridine. This important heterocyclic compound is a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details the most common and effective methods, presenting quantitative data, step-by-step experimental protocols, and visual representations of the synthetic workflows.

Core Synthetic Strategies

The conversion of 2-chloropyridine to this compound is typically achieved through a nucleophilic aromatic substitution reaction, where the chlorine atom on the pyridine ring is displaced by a sulfur-containing nucleophile. The two most prevalent and industrially relevant methods employ either thiourea or a hydrosulfide salt as the sulfur source.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-chloropyridine using the thiourea and sodium hydrosulfide/polysulfide methods. These data are compiled from established patents and literature, providing a clear comparison to aid in method selection based on factors such as yield, reaction time, and reagent choice.

| Parameter | Thiourea Method | Sodium Hydrosulfide/Polysulfide Method |

| Sulfur Source | Thiourea | Sodium Hydrosulfide or Sodium Polysulfide |

| Solvent | Ethanol | Propylene Glycol or Water |

| Reaction Temperature | Reflux (approx. 78 °C in Ethanol) | 100 - 180 °C |

| Reaction Time | 2 - 3 hours | 10 - 20 hours |

| Molar Ratio (2-chloropyridine:Sulfur Reagent) | 1 : 1.2 - 1.5 | 1 : 1 - 2 |

| Reported Yield | High | Up to 86.8% (corrected) |

| Key Process Steps | 1. Reaction of 2-chloropyridine and thiourea. 2. Hydrolysis of the intermediate with a strong base. 3. Acidification to precipitate the product. | 1. Reaction of 2-chloropyridine with sodium hydrosulfide/polysulfide. 2. Distillation to remove solvent. 3. Acidification and extraction. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 2-chloropyridine. These protocols are based on established and reported procedures.

Method 1: Synthesis via Thiourea

This method proceeds through the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the final product.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine (0.528 mol) and thiourea (0.634 mol) in ethanol (150 mL).[1]

-

Reaction: Heat the mixture to reflux with stirring for 2.5 to 3 hours.[1]

-

Solvent Removal: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.[1]

-

Hydrolysis: To the residue, add a 15-20 wt.% aqueous solution of sodium hydroxide to adjust the pH to between 8.0 and 9.0. Stir the mixture at room temperature for 15-20 minutes. This step hydrolyzes the isothiouronium salt intermediate.[1]

-

Extraction of Unreacted Starting Material: Extract the aqueous solution with ethyl acetate to remove any unreacted 2-chloropyridine.[1]

-

Precipitation of Product: Under an inert atmosphere (e.g., nitrogen or argon), acidify the aqueous layer with a 15-20 wt.% aqueous hydrochloric acid solution to a pH of 6.0-6.5. The product, this compound, will precipitate as a yellow solid.[1]

-

Isolation and Purification: Collect the solid product by suction filtration and wash the filter cake with water. Dry the product to a constant weight.[1]

Method 2: Synthesis via Sodium Hydrosulfide/Polysulfide

This direct nucleophilic substitution method utilizes a hydrosulfide or polysulfide salt to displace the chloride.

Experimental Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and distillation apparatus, add anhydrous sodium hydrosulfide and an appropriate organic solvent such as propylene glycol.[2][3]

-

Reaction: Heat the mixture to a temperature between 100 °C and 180 °C. Add 2-chloropyridine in batches to the heated solution. Maintain the reaction at this temperature for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).[2]

-

Solvent Removal: After the reaction is complete, distill off the solvent.[2]

-

Work-up: Add a suitable amount of distilled water to the residue. Adjust the pH of the aqueous solution with an acid to precipitate the product.[2]

-

Isolation and Purification: Extract the product with an organic solvent. Distill off the extraction solvent to obtain pale yellow crystals of this compound.[2]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound from 2-chloropyridine.

Caption: Workflow for the synthesis of this compound using the thiourea method.

Caption: Workflow for the synthesis of this compound using the sodium hydrosulfide method.

References

- 1. CN101993414A - Method for preparing this compound - Google Patents [patents.google.com]

- 2. CN101941942A - Industrialized method for preparing this compound - Google Patents [patents.google.com]

- 3. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Properties of 2-Mercaptopyridine

Introduction: 2-Mercaptopyridine (C₅H₅NS) is a versatile organosulfur compound widely utilized in various scientific fields, including drug development and chemical synthesis. A comprehensive understanding of its spectroscopic characteristics is paramount for its identification, quantification, and structural elucidation. This technical guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic properties of this compound, complete with experimental protocols and data presented for clarity and comparison. A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the thiol form and the thione form. Spectroscopic evidence consistently indicates that the thione tautomer, pyridine-2(1H)-thione, is the predominant species in both solution and solid states.[1][2]

The Thiol-Thione Tautomerism

The chemical behavior and spectroscopic properties of this compound are fundamentally governed by the equilibrium between its two tautomeric forms: the thiol (this compound) and the thione (pyridine-2(1H)-thione). The thione form is generally more stable and thus the dominant species observed under most conditions.

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals characteristic absorption bands that are sensitive to the solvent environment and pH.[1] The spectrum is dominated by π → π* transitions within the aromatic ring system. In acidic aqueous solutions, distinct absorption maxima are observed.[1]

Data Presentation: UV-Vis Absorption Maxima (λmax)

| Wavelength (λmax) | Solvent/Conditions | Reference |

| 212 nm, 284 nm, 350 nm | Aqueous solution at pH 1 | [1] |

| 340 nm (Excitation) | Methanol | [3] |

| 320 nm (Excitation) | Water | [3] |

Experimental Protocol: UV-Vis Spectroscopy

A typical procedure for obtaining the UV-Vis absorption spectrum of this compound is as follows:

-

Sample Preparation: Prepare a stock solution of this compound by accurately weighing the compound and dissolving it in a suitable spectroscopic grade solvent (e.g., methanol, deionized water, or a specific buffer) to a known concentration, such as 10⁻⁴ M.[1] Further dilutions may be necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.[1][4]

-

Cuvette Preparation: Use a standard 1 cm path length quartz cuvette.[3][5][6] Clean the cuvette thoroughly and rinse it multiple times with the solvent being used for the sample.

-

Blank Measurement: Fill the cuvette with the pure solvent to record a baseline or reference spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample. Place the cuvette in the spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a desired wavelength range, for example, from 200 nm to 800 nm.[1] The instrument plots absorbance versus wavelength to reveal the absorption maxima.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the specific carbon-hydrogen framework of this compound. The chemical shifts in both ¹H and ¹³C NMR spectra are indicative of the dominant thione tautomer.

Data Presentation: NMR Chemical Shifts (δ)

¹H NMR

| Chemical Shift (δ) in ppm | Multiplicity | Solvent | Reference |

| 13.46 | broad singlet (1H, N-H) | DMSO-d₆ | [7] |

| 7.60 - 7.65 | multiplet (1H) | DMSO-d₆ | [7] |

| 7.38 - 7.42 | multiplet (1H) | DMSO-d₆ | [7] |

| 7.25 - 7.30 | multiplet (1H) | DMSO-d₆ | [7] |

| 6.72 - 6.76 | multiplet (1H) | DMSO-d₆ | [7] |

¹³C NMR

| Chemical Shift (δ) in ppm | Solvent | Reference |

| 177.7 (C=S) | DMSO-d₆ | [7] |

| 137.9 | DMSO-d₆ | [7] |

| 137.5 | DMSO-d₆ | [7] |

| 133.0 | DMSO-d₆ | [7] |

| 112.8 | DMSO-d₆ | [7] |

Experimental Protocol: NMR Spectroscopy

The general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[7][8] The solution must be clear and homogeneous.

-

Instrument Setup: Place the NMR tube into a spinner and adjust its depth using a depth gauge.[9] Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field.[9][10] "Shimming" is then performed, which involves adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.[9][10]

-

Tuning: The probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H, ¹³C) to ensure maximum signal sensitivity.[9]

-

Parameter Setup: Load a standard set of experimental parameters for the desired experiment (e.g., 1D proton, 1D ¹³C).[10][11] Key parameters include the pulse sequence, acquisition time, relaxation delay, and number of scans.

-

Data Acquisition: Start the experiment. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: After acquisition, the raw data (Free Induction Decay, or FID) is processed. This involves Fourier transformation, phase correction, and baseline correction to generate the final spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides definitive evidence for the predominance of the thione tautomer. The presence of a strong C=S stretching vibration and N-H group vibrations, coupled with the absence of a distinct S-H stretch, confirms this structure.[1]

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1602 | N-H group vibration | [1] |

| ~1215, ~1182 | C=S group vibration | [1] |

| ~979, ~959 | N-H group vibration | [1]* |

*Note: These values are cited from a study on the structurally similar 2-mercaptopyrimidine and are expected to be representative.

Experimental Protocol: IR Spectroscopy

IR spectra can be obtained using several techniques. The KBr pellet method is common for solid samples.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[12] The KBr must be completely dry to avoid a broad O-H band in the spectrum.

-

Transfer the fine powder into a pellet-forming die.

-

Place the die under a hydraulic press and apply several tons of pressure to form a thin, transparent, or translucent pellet.[13]

-

-

Background Measurement: Place the empty sample holder (or a pure KBr pellet) in the IR spectrometer and run a background scan. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.[13]

-

Sample Measurement: Mount the KBr pellet containing the sample in the spectrometer's sample holder.

-

Data Acquisition: Acquire the IR spectrum, typically over the range of 4000 cm⁻¹ to 400 cm⁻¹. The resulting spectrum plots transmittance or absorbance as a function of wavenumber.

-

Alternative Methods:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is pressed directly onto an ATR crystal (e.g., diamond or zinc selenide) for analysis. This method requires minimal sample preparation.[14]

-

Nujol Mull: The solid is ground into a fine paste with Nujol (a mineral oil).[12] A thin film of this paste is then pressed between two salt (e.g., NaCl or KBr) plates for analysis.

-

General Spectroscopic Analysis Workflow

The process of characterizing a chemical compound like this compound using spectroscopy follows a logical workflow, from initial sample handling to final data interpretation.

Caption: A generalized workflow for spectroscopic analysis.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Enzyme Sensing Using this compound-Carbonitrile Reporters and Surface-Enhanced Raman Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution [scirp.org]

- 4. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. ossila.com [ossila.com]

- 7. rsc.org [rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. emory.edu [emory.edu]

- 11. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. This compound | C5H5NS | CID 2723698 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of pyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of pyridine-2-thiol, a versatile heterocyclic compound with significant applications in medicinal chemistry, organic synthesis, and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important chemical concepts to support research and development activities.

Core Physical and Chemical Properties

Pyridine-2-thiol (C₅H₅NS) is a yellow crystalline solid.[1] Its properties are significantly influenced by the tautomeric equilibrium between the thiol and thione forms.[1] The quantitative physical and chemical data for pyridine-2-thiol are summarized in the tables below.

Physical Properties of Pyridine-2-thiol

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NS | [2] |

| Molar Mass | 111.16 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 128 to 130 °C (262 to 266 °F; 401 to 403 K) | [1] |

| Boiling Point | 259 °C | [3] |

| Solubility in Water | 50 g/L | [1] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | [4] |

| pKa | ~4.8 (in water) | [5] |

Chemical Properties of Pyridine-2-thiol

| Property | Description | Source(s) |

| Tautomerism | Exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally more stable in solution. | [1] |

| Reactivity | The thiol group is reactive and can be oxidized to form 2,2'-dipyridyl disulfide. It also serves as a potent chelating ligand for various metal ions. | [6] |

| Stability | Stable under normal conditions. Incompatible with strong bases and strong oxidizing agents. | [2] |

Spectroscopic Data of Pyridine-2-thiol

| Spectroscopy | Data | Source(s) |

| ¹H NMR | Chemical shifts (ppm) in DMSO-d₆: 13.5 (s, 1H, NH), 7.67 (d, 1H), 7.43 (t, 1H), 7.31 (d, 1H), 6.77 (t, 1H) | [4] |

| ¹³C NMR | Chemical shifts (ppm) for pyridine (for reference): C2: 150, C3: 124, C4: 136 | [7] |

| FTIR | Characteristic peaks for pyridine ring vibrations are observed. The presence or absence of a strong S-H stretching band can help distinguish between the thiol and thione tautomers. | [8] |

| UV-Vis | The thione form typically exhibits a strong absorption band at a longer wavelength compared to the thiol form. In pyridine, absorption maxima are observed at 202 nm and 254 nm. | [5] |

Experimental Protocols

Detailed methodologies for key experiments related to the characterization of pyridine-2-thiol are provided below.

Determination of pKa

The acid dissociation constant (pKa) of the thiol group can be determined by titration. A common method involves dissolving the compound in a suitable solvent and titrating with a standard solution of a strong base, while monitoring the pH.

Methodology:

-

Sample Preparation: Prepare a solution of pyridine-2-thiol of known concentration in a mixed solvent system (e.g., water-ethanol) to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution. Place the solution in a temperature-controlled vessel and stir continuously.

-

Titration: Add small, precise volumes of a standardized strong base solution (e.g., NaOH) to the pyridine-2-thiol solution.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the thiol groups have been deprotonated.

Determination of Solubility

The solubility of pyridine-2-thiol in a given solvent can be determined by the shake-flask method, which involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Equilibration: Add an excess amount of solid pyridine-2-thiol to a known volume of the solvent in a sealed container.

-

Agitation: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the undissolved solid to settle. Carefully separate the saturated solution from the excess solid by filtration or centrifugation.

-

Concentration Measurement: Determine the concentration of pyridine-2-thiol in the saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

Investigation of Tautomeric Equilibrium by FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for studying the tautomeric equilibrium of pyridine-2-thiol, as the thiol and thione forms have distinct vibrational frequencies.

Methodology:

-

Sample Preparation: Prepare solutions of pyridine-2-thiol in various solvents of differing polarity (e.g., a non-polar solvent like hexane and a polar solvent like ethanol) at a known concentration.

-

FTIR Analysis: Record the FTIR spectrum of each solution using a liquid-transmission cell with appropriate window materials (e.g., KBr or NaCl).

-

Spectral Analysis: Analyze the spectra for the presence and intensity of characteristic absorption bands. The S-H stretching vibration of the thiol tautomer is expected in the region of 2500-2600 cm⁻¹, while the C=S stretching vibration of the thione tautomer appears at a lower frequency.

-

Equilibrium Determination: The relative intensities of the S-H and C=S stretching bands can be used to estimate the relative concentrations of the two tautomers in each solvent, providing insight into the position of the tautomeric equilibrium and its dependence on solvent polarity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the chemistry of pyridine-2-thiol.

References

- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H5NS | CID 2723698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Pyridinethione(2637-34-5) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. testbook.com [testbook.com]

- 7. researchgate.net [researchgate.net]

- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Discovery and History of 2-Mercaptopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptopyridine, a heterocyclic organosulfur compound, and its tautomer, pyridine-2-thione, have a rich history spanning over nine decades since their initial synthesis. This technical guide provides a comprehensive overview of the discovery, historical development, and key applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development. This document details the seminal synthetic methods, elucidates its physicochemical properties through tabulated quantitative data, and presents detailed experimental protocols for its synthesis and key reactions. Furthermore, it explores the biological significance of this compound derivatives, most notably zinc pyrithione, and illustrates the intricate signaling pathways involved in their antimicrobial action through detailed diagrams.

Discovery and Historical Synthesis

The first documented synthesis of this compound was achieved in 1931 by C. Räth and A. Binz.[1] Their pioneering work involved the reaction of 2-chloropyridine with calcium hydrogen sulfide.[1] While groundbreaking for its time, this method has been largely superseded by more convenient and higher-yielding procedures.

A significant advancement in the synthesis of this compound was the development of a route utilizing the reaction of 2-chloropyridine with thiourea in an alcoholic solvent, followed by treatment with a strong base.[2][3] This method, along with variations, remains a common and efficient approach for the laboratory and industrial-scale production of this compound.[2][3]

Physicochemical Properties

This compound is a yellow crystalline solid with a characteristic odor.[2] It exists in a tautomeric equilibrium with its thione form, pyridine-2-thione. The position of this equilibrium is influenced by factors such as solvent polarity, concentration, and temperature, with the thione form generally predominating in polar solvents.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₅NS | [2] |

| Molar Mass | 111.16 g/mol | [2] |

| Melting Point | 128-130 °C | [2] |

| pKa | -1.07 (pyridinium ion), 10.00 (thiol) | [4] |

| Water Solubility | 50 g/L | [2] |

| ¹H NMR (DMSO-d₆, δ ppm) | ||

| H3 | 7.25-7.30 (m) | [1] |

| H4 | 7.60-7.65 (m) | [1] |

| H5 | 6.72-6.76 (m) | [1] |

| H6 | 7.38-7.42 (m) | [1] |

| NH | 13.46 (br s) | [1] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ||

| C2 | 177.7 | [1] |

| C3 | 112.8 | [1] |

| C4 | 137.9 | [1] |

| C5 | 133.0 | [1] |

| C6 | 137.5 | [1] |

| FTIR (cm⁻¹) | Major peaks observed | [5] |

| UV-Vis (in water, λmax nm) | 212, 278, 344 | [6] |

Key Applications in Research and Drug Development

This compound and its derivatives have found diverse applications in organic synthesis and medicinal chemistry. Its utility stems from the reactivity of the thiol group and the structural scaffold provided by the pyridine ring.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[7][8] Its ability to participate in nucleophilic substitution and metal coordination reactions makes it a versatile intermediate.[7]

Protecting Group Chemistry

The thiol group of this compound can be utilized in protecting group strategies, particularly for amines. The 2-nitrophenylsulfenyl (Nps) group, which can be introduced using 2-nitrophenylsulfenyl chloride, is readily cleaved by thiolytic reagents like this compound.[9][10]

Synthesis of Biologically Active Derivatives

The most prominent derivative of this compound in drug development is zinc pyrithione, the zinc complex of this compound-N-oxide. Zinc pyrithione is a potent antifungal and antibacterial agent widely used in the treatment of seborrheic dermatitis and dandruff.[11][12] Other derivatives have been investigated for their potential antimicrobial, anti-inflammatory, and antitubercular activities.[13]

Experimental Protocols

Synthesis of this compound from 2-Chloropyridine and Thiourea

This procedure is a common laboratory method for the preparation of this compound.[3]

Materials:

-

2-Chloropyridine

-

Thiourea

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

Procedure:

-

Dissolve 2-chloropyridine (1.0 eq) and thiourea (1.2 eq) in ethanol.

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add a 15-20 wt% aqueous solution of sodium hydroxide to adjust the pH to 8.0-9.0.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted 2-chloropyridine.

-

Under an inert atmosphere, acidify the aqueous layer with 15-20 wt% hydrochloric acid to a pH of 6.0-6.5.

-

Collect the precipitated solid by suction filtration and wash the filter cake with water.

-

Dry the solid to a constant weight to obtain this compound.

Synthesis of 2,2'-Dipyridyl Disulfide

This protocol describes the oxidation of this compound to its corresponding disulfide, a useful reagent in its own right.[2][14]

Materials:

-

This compound

-

Cobalt(II) chloride hexahydrate

-

Triethylamine

-

Acetonitrile

Procedure:

-

Dissolve this compound (2.0 eq) and triethylamine (2.0 eq) in acetonitrile.

-

In a separate flask, dissolve cobalt(II) chloride hexahydrate (1.0 eq) in acetonitrile.

-

Add the this compound solution to the cobalt(II) solution.

-

Stir the resulting deep green solution for 1 hour, during which a dark green solid will precipitate.

-

Filter the solid and air-dry to yield [CoCl₂(2,2'-dipyridyldisulfide)]. The disulfide can be isolated from the complex if desired.

Signaling Pathways and Mechanism of Action

The biological activity of this compound derivatives, particularly zinc pyrithione, is a subject of significant research interest. The antifungal mechanism of zinc pyrithione is multifaceted and involves the disruption of essential cellular processes.

Antifungal Mechanism of Zinc Pyrithione

Zinc pyrithione's primary mode of antifungal action is not directly mediated by zinc but rather through an increase in intracellular copper levels.[11][12][15] Pyrithione acts as a copper ionophore, facilitating the transport of copper across the fungal cell membrane.[15][16] This influx of copper disrupts cellular homeostasis and leads to the inactivation of iron-sulfur cluster-containing proteins, which are essential for various metabolic pathways, including the electron transport chain.[4][15][17] This ultimately results in the inhibition of fungal growth.[11] Additionally, zinc pyrithione can disrupt the integrity of the fungal cell membrane and interfere with energy metabolism.[5]

References

- 1. Zinc pyrithione - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. EP2462935A1 - Process for the preparation of tenofovir - Google Patents [patents.google.com]

- 4. Zinc pyrithione impairs iron-sulfur cluster biogenesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zinc Pyrithione: A Promising Anti-Fungal Compound for Dermatologic Applications_Chemicalbook [chemicalbook.com]

- 6. Zinc Toxicity and Iron-Sulfur Cluster Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zinc pyrithione activates the volume-regulated anion channel through an antioxidant-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polymeric this compound and 2-mercapto-nitrobenzene derivatives. New reagents for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zinc pyrithione inhibits yeast growth through copper influx and inactivation of iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. How Does Zinc Pyrithione Achieve Dandruff Removal? Core Mechanism of - YTBIO [ytbio-healthy.com]

2-Mercaptopyridine: A Linchpin in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopyridine, a versatile organosulfur compound, has emerged as a critical precursor in a myriad of organic transformations. Its unique chemical architecture, characterized by a pyridine ring bearing a thiol group at the 2-position, allows it to exist in tautomeric equilibrium with its thione form, pyridine-2-thione. This property, coupled with the nucleophilicity of the sulfur atom and the inherent reactivity of the pyridine nucleus, renders it an invaluable tool in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key applications, and a summary of relevant quantitative data to aid researchers in its effective utilization.

Physicochemical and Spectroscopic Properties

This compound is a yellow crystalline solid with a characteristic odor.[1][3] A thorough understanding of its physical and spectroscopic properties is fundamental for its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅NS | [1][4] |

| Molecular Weight | 111.17 g/mol | [4] |

| Melting Point | 128-130 °C | [1][5] |

| Boiling Point | 184-186 °C | [5] |

| Appearance | Yellow crystalline powder | [1][5] |

| Solubility | 50 g/L in water | [1] |

| pKa | -0.1 | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃) | δ 8.42 (d, 1H), 7.55 (t, 1H), 7.15 (d, 1H), 6.95 (t, 1H), 13.5 (br s, 1H) | [6] |

| ¹³C NMR (DMSO-d₆) | δ 177.7, 137.9, 137.5, 133.0, 112.8 | [6] |

| FTIR (KBr, cm⁻¹) | ~3410 (N-H stretch), ~3050 (C-H stretch), ~1610 (C=C stretch), ~1135 (C=S stretch) | [2] |

| Mass Spectrometry (EI) | m/z 111 (M⁺), 84, 57 | [7] |

Core Applications in Organic Synthesis

This compound and its derivatives are instrumental in several cornerstone reactions in organic synthesis, most notably the Barton-McCombie deoxygenation and the generation of Barton esters for radical-mediated transformations.

The Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a powerful method for the reductive removal of a hydroxyl group from an alcohol.[6][8] The reaction proceeds via a two-step sequence: conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by a radical-initiated reduction.[4][9]

Experimental Protocol: Deoxygenation of a Secondary Alcohol

Step 1: Synthesis of the S-Methyl Xanthate

-

To a solution of the secondary alcohol (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add carbon disulfide (1.5 equiv) dropwise at 0 °C, and allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Add methyl iodide (1.5 equiv) and continue stirring at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding S-methyl xanthate.

Step 2: Radical-Mediated Deoxygenation

-

Dissolve the S-methyl xanthate (1.0 equiv) in anhydrous toluene (0.05 M) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

-

Add tributyltin hydride (1.5 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1 equiv).

-

Heat the reaction mixture to reflux (approximately 110 °C) for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the deoxygenated product.

Table 3: Representative Yields for Barton-McCombie Deoxygenation of Carbohydrate Derivatives

| Substrate Type | Position of Deoxygenation | Thiocarbonyl Derivative | Yield (%) | Reference(s) |

| Pyranoside | C-2, C-3, C-4, C-6 | Xanthate | High | [10] |

| Furanoside | C-2, C-3, C-5 | Xanthate | High | [10] |

| Pyranoside | C-2, C-3, C-4, C-6 | (Thiocarbonyl)imidazolide | High | [10] |

| Furanoside | C-2, C-3, C-5 | (Thiocarbonyl)imidazolide | High | [10] |

| Pyranoside | C-2, C-3, C-4, C-6 | Phenyl Thionocarbonate | High | [10] |

Barton Esters in Radical Chemistry

The N-oxide of this compound, specifically its sodium salt (sodium 2-pyridinethiolate 1-oxide), is a key reagent for the synthesis of Barton esters from carboxylic acids.[11][12] These esters serve as versatile precursors for the generation of carbon-centered radicals via decarboxylation, which can then participate in a variety of bond-forming reactions.[7][13]

Experimental Protocol: Synthesis and Reductive Decarboxylation of a Barton Ester

Step 1: Synthesis of the Barton Ester

-

To a solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (0.2 M) under an inert atmosphere, add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF (1 drop).

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous dichloromethane (0.2 M) and add it to a suspension of the sodium salt of N-hydroxy-2-thiopyridone (1.1 equiv) and a catalytic amount of 4-DMAP in anhydrous dichloromethane at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours in the dark.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude Barton ester by flash column chromatography on silica gel, taking care to protect it from light.

Step 2: Reductive Decarboxylation

-

Dissolve the Barton ester (1.0 equiv) in anhydrous benzene or toluene (0.1 M) in a flask equipped with a reflux condenser.

-

Add tributyltin hydride (1.2 equiv) and a catalytic amount of AIBN (0.1 equiv).

-

Heat the mixture to reflux for 2 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the product by flash column chromatography.

Table 4: Yields for Decarboxylative Functionalization of Barton Esters

| Radical Trapping Agent | Functional Group Introduced | Yield (%) | Reference(s) |

| CCl₄ | -Cl | 73 | [14] |

| CBrCl₃ | -Br | 55 | [14] |

| CH₂I₂ | -I | 70 | [14] |

| PhSSPh | -SPh | 84 | [14] |

| PhSeSePh | -SePh | 91 | [14] |

| Acrylonitrile | -CH₂CH₂CN | Moderate to Good | [14] |

Reaction Mechanisms and Workflows

Visualizing the intricate steps of these powerful reactions is crucial for a deeper understanding and for troubleshooting synthetic challenges.

Figure 1: Mechanism of the Barton-McCombie Deoxygenation.

Figure 2: Workflow for the Synthesis and Application of Barton Esters.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[15] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Table 5: Toxicity Data for this compound

| Test | Species | Route | Dose | Reference(s) |

| LD₅₀ | Mouse | Intraperitoneal | 250 mg/kg | [1] |

| LD₅₀ | Mouse | Intravenous | 250 mg/kg |

Conclusion

This compound and its N-oxide derivative are undeniably powerful and versatile reagents in the arsenal of the modern organic chemist. Their central role in the Barton-McCombie deoxygenation and the generation of Barton esters for radical chemistry has enabled the synthesis of numerous complex natural products and pharmaceutically active compounds. A thorough understanding of their properties, reaction mechanisms, and handling procedures, as outlined in this guide, is paramount for their successful and safe implementation in the laboratory. As the demand for novel and intricate molecular architectures continues to grow, the importance of precursors like this compound in driving innovation in drug discovery and materials science will undoubtedly persist.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Barton Decarboxylation [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 7. Barton decarboxylation - Wikipedia [en.wikipedia.org]

- 8. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. sigaa.unifei.edu.br [sigaa.unifei.edu.br]

- 12. researchgate.net [researchgate.net]

- 13. grokipedia.com [grokipedia.com]

- 14. Red-light-mediated Barton decarboxylation reaction and one-pot wavelength-selective transformations - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03643J [pubs.rsc.org]

- 15. Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Mercaptopyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopyridine (also known as 2-pyridinethiol) is a heterocyclic organic compound with the chemical formula C₅H₅NS. It exists in a tautomeric equilibrium with its thione form, 2(1H)-pyridinethione. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a workflow for these procedures.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. Key factors include:

-

Polarity: this compound is a polar molecule due to the presence of the nitrogen and sulfur heteroatoms. This polarity influences its interaction with polar and non-polar solvents.

-

Tautomerism: As mentioned, this compound exists in two tautomeric forms: the thiol and the thione. The equilibrium between these forms is influenced by the solvent's polarity, temperature, and concentration. The thione form is generally more prevalent in polar solvents, while the thiol form is favored in less polar environments and at lower concentrations.

-

Hydrogen Bonding: The presence of the N-H and S-H groups allows for hydrogen bonding, which plays a significant role in its solubility in protic solvents like water and alcohols.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and a specific value for water solubility are available.

| Solvent Class | Solvent | CAS Number | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |

| Aqueous | Water | 7732-18-5 | Soluble | 5.0 (at 20 °C)[1][2][3] |

| Alcohols | Methanol | 67-56-1 | Slightly soluble[1][4] | Data not available |

| Ethanol | 64-17-5 | Soluble[5] | Data not available | |

| Ketones | Acetone | 67-64-1 | Soluble[5] | Data not available |

| Halogenated | Chloroform | 67-66-3 | Slightly soluble[1][4] | Data not available |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly soluble[1][4] | Data not available |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a widely used and reliable method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Conical flasks or vials with secure caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm pore size)

-

Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a flask. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the flask and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the suspension to settle for a period (e.g., 2 hours) at the same constant temperature. This allows the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear saturated solution) using a syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

Quantification: Analyze the concentration of this compound in the filtered saturated solution using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.

Gravimetric Method

Objective: To determine the mass of this compound that dissolves in a known mass or volume of a solvent.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Conical flasks or vials with secure caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus

-

Evaporating dish

-

Oven or vacuum desiccator

Procedure:

-

Preparation and Equilibration: Prepare a saturated solution of this compound as described in the shake-flask method (steps 1 and 2).

-

Sampling and Weighing: After equilibration and settling, carefully withdraw a known volume or mass of the clear supernatant and transfer it to a pre-weighed evaporating dish.

-

Solvent Evaporation: Evaporate the solvent from the dish. This can be achieved by gentle heating in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound, or by using a vacuum desiccator.

-

Drying and Weighing: Once the solvent is completely removed, cool the evaporating dish in a desiccator to room temperature and weigh it accurately. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of this compound that was dissolved in the known volume or mass of the solvent. The solubility can then be expressed in appropriate units (e.g., g/100 mL or g/100 g).

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to 2-Mercaptopyridine: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Mercaptopyridine, a versatile heterocyclic compound with significant applications in organic synthesis, coordination chemistry, and pharmaceutical research. This document details its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a focus on its relevance to drug discovery and development.

Core Identity and Molecular Structure

This compound, also known by synonyms such as 2-Pyridinethiol and 2-Thiopyridone, is an organosulfur compound derived from pyridine.[1] It exists in a tautomeric equilibrium between the thiol and the thione forms, with the thione form generally being more stable.

CAS Number: 2637-34-5[2]

Molecular Formula: C₅H₅NS[2]

Molecular Structure:

-

Thiol Form: Features a sulfhydryl (-SH) group attached to the second carbon of the pyridine ring.

-

Thione Form: Characterized by a carbon-sulfur double bond (C=S) within the heterocyclic ring, with a hydrogen atom attached to the nitrogen.

The tautomerism is influenced by factors such as solvent polarity and temperature.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 111.17 g/mol | [2] |

| Appearance | Yellow to brownish crystalline powder | |

| Melting Point | 127-130 °C | |

| Boiling Point | 259 °C | |

| Solubility in Water | 50 g/L | [1] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [3] |

| LogP | -0.1 |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established. The most common methods involve the reaction of 2-chloropyridine with a sulfur source.

Synthesis from 2-Chloropyridine and Thiourea

A widely used and convenient method for the synthesis of this compound involves the reaction of 2-chloropyridine with thiourea in an alcoholic solvent, followed by alkaline hydrolysis.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine (1 equivalent) and thiourea (1.2-1.5 equivalents) in ethanol.

-

Reflux: Heat the mixture to reflux and maintain for 2-3 hours, with continuous stirring.

-

Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure.

-

Hydrolysis: To the residue, add a 15-20 wt.% aqueous solution of a strong base (e.g., sodium hydroxide) and stir for 15-20 minutes at room temperature.

-

Extraction of Unreacted Starting Material: Adjust the pH to 8.0-9.0 and extract with ethyl acetate to remove any unreacted 2-chloropyridine.

-

Acidification and Precipitation: Under an inert atmosphere, cautiously acidify the aqueous layer with 15-20 wt.% hydrochloric acid to a pH of 6.0-6.5.

-

Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by suction filtration, wash with cold water, and dry to a constant weight.

Synthesis of this compound Workflow.

Industrial Synthesis from 2-Chloropyridine and Sodium Hydrosulfide

An alternative method, suitable for industrial-scale production, utilizes anhydrous sodium hydrosulfide as the sulfur source.[5]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add anhydrous sodium hydrosulfide and an organic solvent.

-

Heating: Heat the mixture to the desired reaction temperature.

-

Addition of 2-Chloropyridine: Add 2-chloropyridine to the reaction mixture in batches.

-

Reaction: Maintain the reaction for several hours until completion.

-

Work-up: Distill off the solvent. Add distilled water to the residue and adjust the pH with an acid.

-

Extraction and Isolation: Extract the product with an organic solvent. Distill off the extraction solvent to obtain crystalline this compound.

Key Applications in Drug Development and Research

This compound and its derivatives are valuable in various stages of drug discovery and development, from organic synthesis to biological assays.

Reagent in Organic Synthesis

This compound is a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its reactivity allows it to serve as a nucleophile, a leaving group, or a chelating agent.

This compound is readily oxidized to 2,2'-dipyridyl disulfide, a widely used reagent in peptide synthesis for the formation of amide bonds.

Experimental Protocol for Oxidation:

-

Dissolution: Dissolve this compound in a suitable solvent such as ethanol.

-

Oxidation: While stirring, add an oxidizing agent (e.g., iodine or simply expose to air, as the process can be autocatalytic) until the reaction is complete, which can be monitored by TLC.

-